molecular formula C19H20N4O5S B11431385 N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitro-N-(propan-2-yl)benzenesulfonamide

N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitro-N-(propan-2-yl)benzenesulfonamide

Cat. No.: B11431385
M. Wt: 416.5 g/mol
InChI Key: AQFIMAIGGWNJAM-UHFFFAOYSA-N
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Description

N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a 1,2,4-oxadiazole ring, a nitro group, and a sulfonamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The subsequent steps involve the introduction of the 4-methylphenyl group, the nitro group, and the sulfonamide group through various substitution reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity or altering their function. The pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can be compared with other compounds containing similar functional groups, such as:

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and may have similar chemical reactivity and biological activity.

    Nitrobenzene derivatives: Compounds with a nitro group attached to a benzene ring, which can undergo similar reduction and substitution reactions.

    Sulfonamide derivatives: These compounds contain the sulfonamide group and are often used in pharmaceuticals for their antibacterial properties. The uniqueness of N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N4O5S

Molecular Weight

416.5 g/mol

IUPAC Name

N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-nitro-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C19H20N4O5S/c1-13(2)22(29(26,27)17-6-4-5-16(11-17)23(24)25)12-18-20-19(21-28-18)15-9-7-14(3)8-10-15/h4-11,13H,12H2,1-3H3

InChI Key

AQFIMAIGGWNJAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(C(C)C)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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